
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of aromatic rings and functional groups
Vorbereitungsmethoden
The synthesis of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share the pyridyl group and have diverse applications in chemistry and biology.
Phenyl derivatives: Compounds with phenyl groups are common in organic chemistry and have various uses in research and industry.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56501-77-0 |
|---|---|
Molekularformel |
C31H34N2O2 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C31H34N2O2/c1-3-33(4-2)23-24-35-28-20-18-27(19-21-28)31(34,26-15-9-6-10-16-26)30(25-13-7-5-8-14-25)29-17-11-12-22-32-29/h5-22,30,34H,3-4,23-24H2,1-2H3 |
InChI-Schlüssel |
CVMUUWVMBRPQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
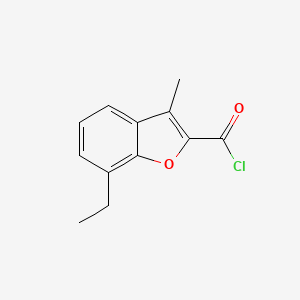
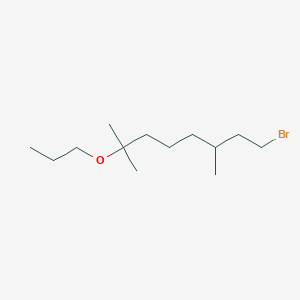
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
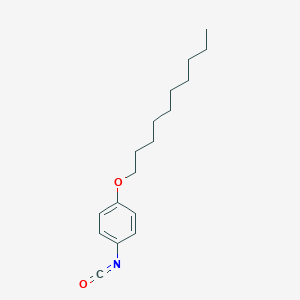
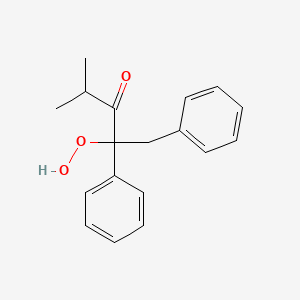
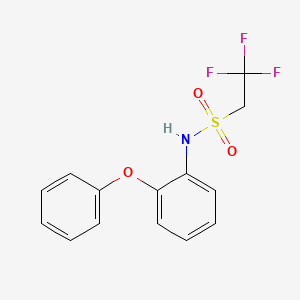



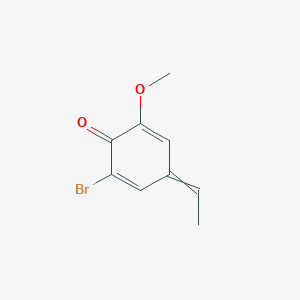
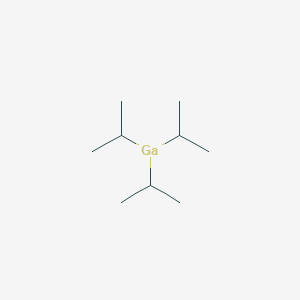
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
